molecular formula C20H19BrO5 B4895510 2-(4-bromophenyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate

2-(4-bromophenyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate

Cat. No. B4895510
M. Wt: 419.3 g/mol
InChI Key: HURVJGPCJRRMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate is a chemical compound that has been widely used in scientific research. It is a member of the family of α-ketoesters and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate involves its ability to bind to certain enzymes and receptors, leading to inhibition of their activity. This inhibition can result in a variety of biological effects, depending on the specific target.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific target it interacts with. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activity, among other effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate in lab experiments is its ability to selectively inhibit certain targets, allowing for the study of their function in biological systems. However, one limitation is its potential toxicity, which must be carefully considered when designing experiments.

Future Directions

There are several future directions for research involving 2-(4-bromophenyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate. These include further exploration of its potential as a drug candidate, identification of new targets for inhibition, and investigation of its mechanism of action in various biological systems. Additionally, development of new synthesis methods and optimization of existing methods may lead to improved yields and purity of the compound.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate involves the reaction of 4-bromophenylacetic acid with ethyl acetoacetate in the presence of a base and a catalyst. The resulting product is then reacted with 4-ethoxybenzaldehyde in the presence of a base and a catalyst to yield the desired compound. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate has been used in various scientific research applications, including drug discovery, medicinal chemistry, and chemical biology. It has been shown to exhibit inhibitory activity against certain enzymes and receptors, making it a potential candidate for drug development. Additionally, it has been used as a chemical probe to study the function of certain biological targets.

properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-(4-ethoxyphenyl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrO5/c1-2-25-17-9-5-14(6-10-17)18(22)11-12-20(24)26-13-19(23)15-3-7-16(21)8-4-15/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURVJGPCJRRMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.